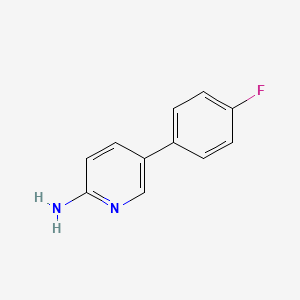

![molecular formula C11H7FN4 B1322552 6-氟-3-(吡啶-4-基)-1H-吡唑并[3,4-b]吡啶 CAS No. 552331-67-6](/img/structure/B1322552.png)

6-氟-3-(吡啶-4-基)-1H-吡唑并[3,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

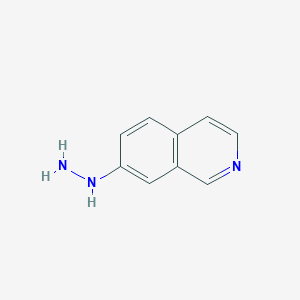

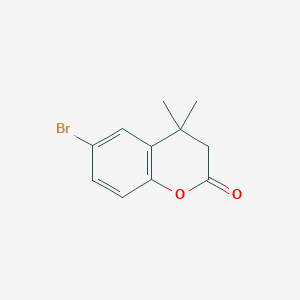

The compound "6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine" is a fluorinated heterocyclic molecule that belongs to the class of pyrazolopyridines. This class of compounds has been extensively studied due to their potential applications in medicinal chemistry and as ligands in coordination chemistry. The presence of fluorine is particularly noteworthy as it can significantly alter the physical, chemical, and biological properties of organic compounds .

Synthesis Analysis

The synthesis of fluorinated pyrazolopyridines typically involves the condensation of amino-substituted pyrazoles with various fluorinated dielectrophiles. For instance, the synthesis of related fluorine-containing pyrazolo[3,4-b]pyridines has been achieved by condensation reactions of 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones in the presence of glacial acetic acid, as confirmed by spectral studies . Another approach involves the cyclization reaction from dichloro-substituted nicotinonitriles to obtain new pyrazolopyridin-3-ol compounds .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives can be elucidated using various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and fluorine nuclear magnetic resonance (19F-NMR) spectroscopy. X-ray diffraction studies have also been used to study the detailed structure of these compounds, revealing the existence of tautomeric forms in some cases .

Chemical Reactions Analysis

Fluorinated pyrazolopyridines can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, they can react with aromatic aldehydes to yield different derivatives, which can further react with reagents like phenylhydrazine, thiourea, or chloroacetic acid to produce a variety of heterocyclic compounds with potential biological activities . The presence of fluorine atoms can also influence the reactivity and selectivity of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrazolopyridines are influenced by the presence of the fluorine atom, which is highly electronegative and can enhance the stability of the compounds. The introduction of fluorine can also affect the lipophilicity, metabolic stability, and hydrogen bonding capacity, which are important parameters in drug design. The high-spin state of iron complexes with pyrazolopyridine ligands at room temperature indicates potential magnetic properties, which could be of interest in materials science .

科学研究应用

结核分枝杆菌的氟喹诺酮耐药性

氟喹诺酮在管理耐药结核分枝杆菌方面至关重要。了解 DNA 促旋酶(氟喹诺酮的目标)中的突变对于提高对耐药性的分子检测至关重要。研究报告了临床结核分枝杆菌分离株中 DNA 促旋酶基因的突变,强调需要一个共识编号系统来准确识别和解决耐药性问题 (Maruri et al., 2012)。

促旋酶突变和地理分布

结核分枝杆菌中的氟喹诺酮耐药性是一个重大的全球健康问题。检测 gyrA 和 gyrB 基因突变为快速诊断提供了一条有希望的途径。涵盖不同地区这些基因突变的系统评价强调了突变频率的差异,表明基因分型 MTBDRsl 检测等分子诊断对于检测氟喹诺酮耐药性的重要性 (Avalos et al., 2015)。

杂环化合物的抗癌特性

杂环化合物,包括带有吡啶环的化合物,在癌症治疗中很重要。针对肝细胞癌 (HCC) 的抗癌药物的综述强调了杂环化合物的临床相关性和作用机制。这些化合物占 2010 年至 2020 年间 FDA 批准的抗癌药物的很大一部分,展示了它们在治疗应用中的重要性 (Kumar et al., 2022)。

癌症治疗中的药物基因组学

氟嘧啶和奥沙利铂在癌症治疗中的综述强调了根据基因变异对患者进行分层的意义,以预测对药物的个体反应。这种分层有助于调整癌症治疗,提高疗效并降低毒性风险。该研究强调了药物基因组学分析在优化癌症患者治疗策略中的潜力 (Di Francia et al., 2015)。

喹啉衍生物的进展

喹啉及其衍生物(苯与 N-杂环吡啶稠合)由于其广泛的生物活性而在药物设计中很突出。喹啉基序的化学和药用潜力的最新进展揭示了它们在药物开发中的显着功效,突出了在药物化学中不断探索和利用这些化合物的意义 (Ajani et al., 2022)。

属性

IUPAC Name |

6-fluoro-3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4/c12-9-2-1-8-10(15-16-11(8)14-9)7-3-5-13-6-4-7/h1-6H,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIZPXORSNKLLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNC(=C21)C3=CC=NC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626855 |

Source

|

| Record name | 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

552331-67-6 |

Source

|

| Record name | 6-Fluoro-3-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)